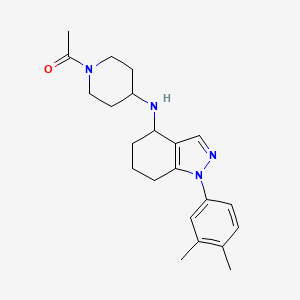![molecular formula C16H21N3O B5986607 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5986607.png)
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide, also known as MIPT, is a psychoactive substance that belongs to the tryptamine class of drugs. It is a synthetic compound that was first synthesized in 1989. MIPT is known for its psychedelic effects, which include altered perception, hallucinations, and changes in mood and thought.
Mechanism of Action
The exact mechanism of action of 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is not fully understood, but it is believed to work by binding to serotonin receptors in the brain. Specifically, 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is thought to activate the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has been shown to have a range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the levels of serotonin and other neurotransmitters in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has several advantages for lab experiments, including its relatively low toxicity and its ability to produce consistent and predictable effects. However, it also has several limitations, including its limited solubility in water and its potential to produce false positives in drug tests.
Future Directions
There are several potential future directions for research on 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide and other psychedelics. One area of interest is the potential therapeutic applications of these substances in the treatment of mental health disorders. Another area of research is the development of new and improved methods for synthesizing and analyzing these compounds. Finally, there is a need for further research into the long-term effects of psychedelics on the brain and behavior.
Synthesis Methods
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide can be synthesized using various methods, including the Leuckart-Wallach reaction, the Eschweiler-Clarke reaction, and the Hofmann degradation reaction. The most common method for synthesizing 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide is the Leuckart-Wallach reaction, which involves the reaction of tryptamine with formic acid and formaldehyde.
Scientific Research Applications
1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has been used in scientific research to study the effects of psychedelics on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the regulation of mood and behavior. 1-[(2-methyl-1H-indol-3-yl)methyl]-3-piperidinecarboxamide has also been used in human studies to explore the potential therapeutic applications of psychedelics in the treatment of mental health disorders such as depression, anxiety, and post-traumatic stress disorder.
properties
IUPAC Name |
1-[(2-methyl-1H-indol-3-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-11-14(13-6-2-3-7-15(13)18-11)10-19-8-4-5-12(9-19)16(17)20/h2-3,6-7,12,18H,4-5,8-10H2,1H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYBNNGNSOCGBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CN3CCCC(C3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-ethyl-2-methyl-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5986536.png)
![3-(4-chlorophenyl)-N-[2-(2-oxo-1-piperidinyl)ethyl]-3-phenylpropanamide](/img/structure/B5986558.png)
![N-(3-chloro-4-methylphenyl)-2-{4-hydroxy-2-[(3-hydroxybenzylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B5986566.png)
![N-[4-(aminosulfonyl)phenyl]-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5986569.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-(4-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B5986571.png)

![N-{4-[(1,3-benzothiazol-2-ylthio)methyl]-6-oxo-1,6-dihydro-2-pyrimidinyl}-N'-(2-methoxyphenyl)guanidine](/img/structure/B5986582.png)

![2-chloro-N-{3-[(4-isobutoxybenzoyl)amino]phenyl}benzamide](/img/structure/B5986591.png)
![N-methyl-1-(3-methyl-2-thienyl)-N-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5986593.png)
![2-({[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]imino}methyl)phenol](/img/structure/B5986610.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-5-methyl-2-thiophenecarboxamide](/img/structure/B5986620.png)
![N-allyl-7-(4-fluorobenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B5986638.png)